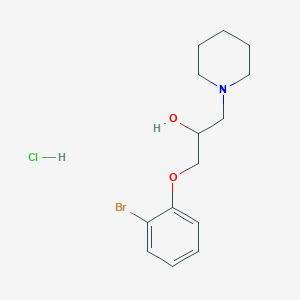
1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C14H21BrClNO2 and its molecular weight is 350.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol hydrochloride is a chemical compound that has gained attention due to its potential biological activities. This compound features a bromophenoxy group, a piperidine moiety, and a propanol structure, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A bromophenoxy group which may influence its interaction with biological targets.
- A piperidine ring that is often associated with various pharmacological activities.
The biological activity of this compound is hypothesized to involve interactions with specific receptors or enzymes. The compound may act as an agonist or antagonist, modulating signaling pathways that affect cellular processes such as apoptosis, cell proliferation, and inflammation.
Antifungal Properties
Research indicates that compounds similar to this compound exhibit antifungal activity. For example, derivatives based on piperidine have shown efficacy against Candida auris, a pathogen resistant to many antifungals. These compounds induce apoptosis and disrupt cell membranes in fungal cells, suggesting a potential mechanism for antifungal action .
Antiviral Activity
Studies have also explored the antiviral potential of piperidine derivatives against viruses such as Hepatitis C. Compounds in this class have been evaluated for their ability to inhibit viral proteases essential for replication. The most active compounds demonstrated low micromolar IC50 values, indicating strong antiviral properties .
Neuropharmacological Effects
Piperidine derivatives are known to interact with neurotransmitter systems, particularly those involving norepinephrine and serotonin. This interaction suggests potential applications in treating mood disorders and other neurological conditions. The modulation of these pathways can lead to therapeutic effects in conditions like depression and anxiety .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Antifungal Efficacy : A study found that specific piperidine derivatives could effectively reduce the viability of C. auris isolates with MIC values ranging from 0.24 to 0.97 µg/mL .
- Antiviral Activity : Another investigation reported that certain piperidine-based compounds inhibited the Hepatitis C NS3/4A protease with IC50 values as low as 0.64 µM, showcasing their potential as antiviral agents .
- Neuropharmacological Impact : Compounds similar to this compound have been associated with improved therapeutic indices in neuropharmacological assays, indicating their potential for treating neurological disorders .
Comparative Analysis
A comparison of various piperidine derivatives reveals differences in their biological activities based on structural variations:
| Compound Name | Biological Activity | MIC/IC50 Values |
|---|---|---|
| 1-(2-Bromophenoxy)-3-(piperidin-1-yl)propan-2-ol HCl | Antifungal, Antiviral | TBD |
| Piperidine-based triazolylacetamides | Antifungal | 0.24 - 0.97 µg/mL |
| Piperidine derivatives targeting HCV | Antiviral | 0.64 - 63 µM |
Properties
IUPAC Name |
1-(2-bromophenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2.ClH/c15-13-6-2-3-7-14(13)18-11-12(17)10-16-8-4-1-5-9-16;/h2-3,6-7,12,17H,1,4-5,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAMKMSBQJHIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(COC2=CC=CC=C2Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














